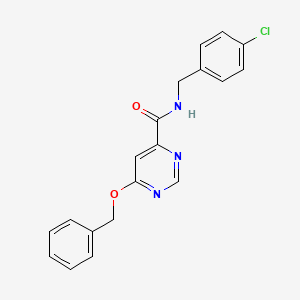

![molecular formula C15H14N4OS2 B2757363 1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 1286712-76-2](/img/structure/B2757363.png)

1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential pharmacological properties, including anti-Parkinsonian effects .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, IR, 1H, 13C NMR, and mass spectral data have been used to analyze the structure of similar compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, they can undergo cyclocondensation reactions with 2-[bis(methylthio)methylene]malononitrile to afford 2-(benzo[d]thiazol-2-yl) malononitrile .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For instance, parameters for Lipinski’s rule of 5, which predicts the drug-likeness of a compound, have been calculated for similar benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

A study by Tiwari et al. (2017) detailed the microwave-assisted synthesis of novel compounds containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. These compounds demonstrated promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study highlighted compounds 7k, 7l, 7b, and 7a as particularly potent anticancer agents. Moreover, a molecular docking study was conducted to understand the potential mechanism of action, along with ADMET predictions to assess drug-like behavior, indicating good oral drug properties of the synthesized compounds (Tiwari et al., 2017).

Gelation Behavior of Derivatives

Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including compounds with methyl functionality, to understand their role in gelation/non-gelation behavior. This study provided insights into the influence of methyl groups and multiple non-covalent interactions on the materials' properties, with certain amides demonstrating gelation towards ethanol/water and methanol/water mixtures. The research contributes to the field of crystal engineering and materials science, offering potential applications in designing new supramolecular gelators (Yadav & Ballabh, 2020).

Antibacterial Agents

Palkar et al. (2017) synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showcasing potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research highlights the potential of these compounds as promising antibacterial agents, contributing to the development of new therapeutic options for bacterial infections (Palkar et al., 2017).

Antimicrobial Evaluation

Gilani et al. (2016) conducted a study on novel thiazolidin-4-ones and azetidin-2-ones derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of the benzothiazole class, assessing their antimicrobial properties. The research demonstrated that these compounds exhibited moderate to good inhibition against various pathogenic bacterial and fungal strains, suggesting their potential use in antimicrobial therapies (Gilani et al., 2016).

Wirkmechanismus

Mode of Action

The compound exhibits an interesting mode of action. Due to the characteristic of Excited State Intramolecular Proton Transfer (ESIPT), the compound shows green emission in solution and solid films . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Result of Action

The compound, when used as a luminescent material, exhibits strong emission with low turn-on voltage . The devices doped with difluoroboron complexes show better electroluminescence performance than those with the ligand .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s emission properties change significantly when it transitions from a solution to a solid film, indicating that its photophysical behavior is sensitive to the surrounding environment .

Zukünftige Richtungen

Benzothiazole derivatives, including “1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide”, could be further explored for their potential pharmacological properties. For instance, their anti-inflammatory and anti-Parkinsonian activities could be investigated in more detail . Additionally, their potential applications in organic and medicinal chemistry could be explored .

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-9-8-21-14(16-9)18-13(20)10-6-19(7-10)15-17-11-4-2-3-5-12(11)22-15/h2-5,8,10H,6-7H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSGUCDRUGSKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2757280.png)

![6-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2757285.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2757286.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid](/img/structure/B2757287.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2757288.png)

![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)

![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)

![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)

![3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2757303.png)